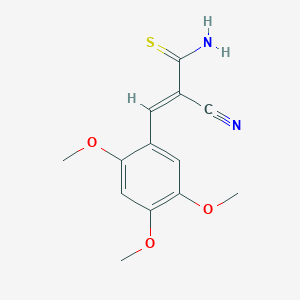
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide, also known as ST-193, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
作用機序
The mechanism of action of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is not fully understood. However, it has been suggested that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide exerts its anti-cancer effects by inhibiting the activity of the protein kinase B (AKT) pathway. This pathway is known to play a crucial role in cell survival, growth, and proliferation. By inhibiting the AKT pathway, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to have minimal toxicity in normal cells and tissues. In a study conducted by Zhang et al. (2016), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to have no significant cytotoxicity in normal lung cells. This suggests that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide may have a favorable safety profile for use in medical research.
実験室実験の利点と制限
One advantage of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its high purity and yield obtained through the synthesis method. This allows for consistent and reproducible results in lab experiments. However, a limitation of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
Future research on 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide could focus on its potential applications in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the molecular mechanisms underlying the anti-cancer effects of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide. Another direction for research could be exploring the potential applications of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in other disease areas, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is a chemical compound that has shown potential applications in medical research, particularly in cancer research and therapy. Its synthesis method has been successfully used to obtain high purity and yield, and it has minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
合成法
The synthesis of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide involves the reaction of 2,4,5-trimethoxybenzaldehyde and thiourea with malononitrile in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in its pure form. This method has been successfully used by several researchers to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide with high purity and yield.
科学的研究の応用
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to exhibit anti-cancer properties in various cancer cell lines. In a study conducted by Li et al. (2015), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2016) demonstrated that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide inhibited the growth of lung cancer cells by inducing autophagy and apoptosis. These findings suggest that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has potential applications in cancer research and therapy.
特性
IUPAC Name |
(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-10-6-12(18-3)11(17-2)5-8(10)4-9(7-14)13(15)19/h4-6H,1-3H3,(H2,15,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGBOLFDPXJAS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
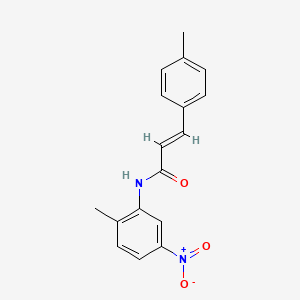
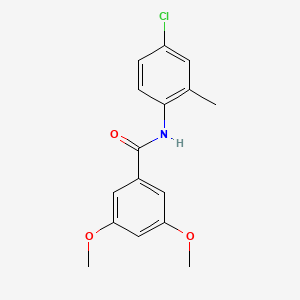
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)


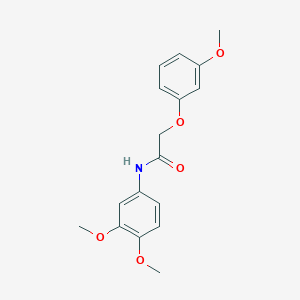
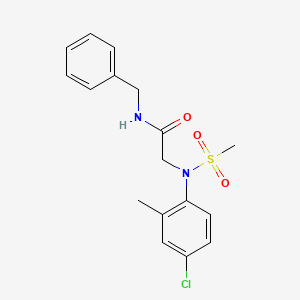

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)
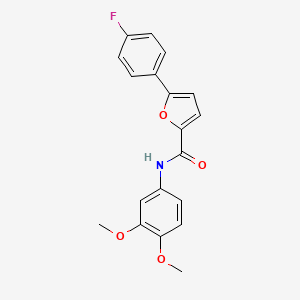
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)